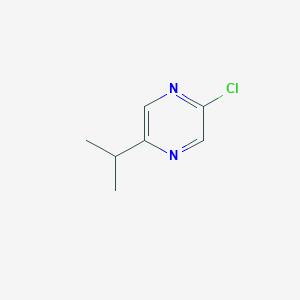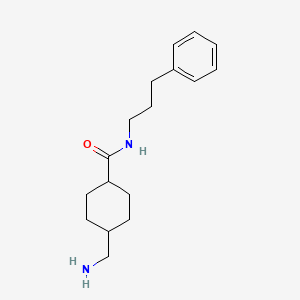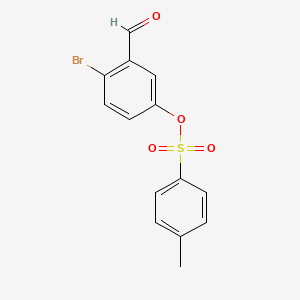![molecular formula C12H24N4 B13873023 [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features an aminomethyl group at position 6 and two propyl groups at positions 1 and 2, making it a unique derivative of pyridazine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine with a 1,4-diketone.
Introduction of Propyl Groups: The next step involves the alkylation of the pyridazine ring to introduce the propyl groups at positions 1 and 2. This can be done using propyl halides in the presence of a strong base.
Aminomethylation: The final step is the introduction of the aminomethyl group at position 6. This can be achieved through a Mannich reaction, where formaldehyde and a primary amine are used in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the pyridazine ring or the aminomethyl group, potentially leading to the formation of dihydropyridazines or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imines, nitriles
Reduction: Dihydropyridazines, primary amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
Chemistry
In chemistry, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and advanced materials.
作用機序
The mechanism of action of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [6-(Aminomethyl)-1,2-dimethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-diethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-dibutylpyridazin-3-yl]methanamine
Uniqueness
Compared to its similar compounds, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine has unique steric and electronic properties due to the presence of propyl groups. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H24N4 |
|---|---|
分子量 |
224.35 g/mol |
IUPAC名 |
[6-(aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine |
InChI |
InChI=1S/C12H24N4/c1-3-7-15-11(9-13)5-6-12(10-14)16(15)8-4-2/h5-6H,3-4,7-10,13-14H2,1-2H3 |
InChIキー |
LJGQIYVQHWKICR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC=C(N1CCC)CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)











![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)

